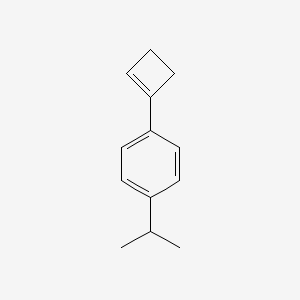
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene is an organic compound that features a cyclobutene ring attached to a benzene ring with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene typically involves the following steps:
Formation of the Cyclobutene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Attachment to Benzene Ring: The cyclobutene ring can be attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutene ketones, while reduction may produce cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying the effects of cyclobutene-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene involves its interaction with molecular targets and pathways. The cyclobutene ring and isopropyl group may influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Cyclobut-1-en-1-yl)benzene: Lacks the isopropyl group, which may affect its reactivity and applications.
4-(Propan-2-yl)benzene: Lacks the cyclobutene ring, leading to different chemical properties and uses.
Uniqueness
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene is unique due to the presence of both the cyclobutene ring and the isopropyl group, which confer distinct structural and chemical properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
219906-17-9 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
1-(cyclobuten-1-yl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H16/c1-10(2)11-6-8-13(9-7-11)12-4-3-5-12/h4,6-10H,3,5H2,1-2H3 |
InChI-Schlüssel |
UGNANEBDRJWXPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


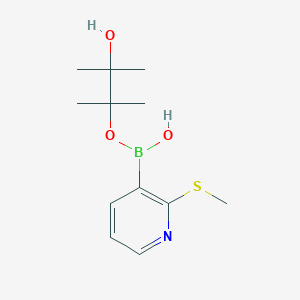
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)

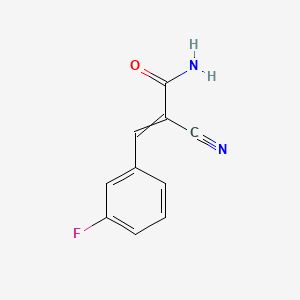
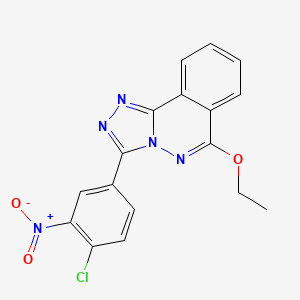

![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)

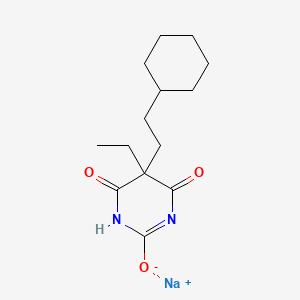

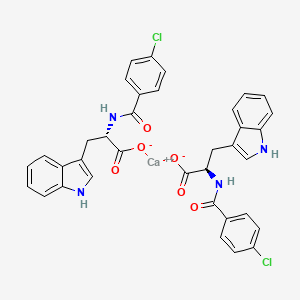
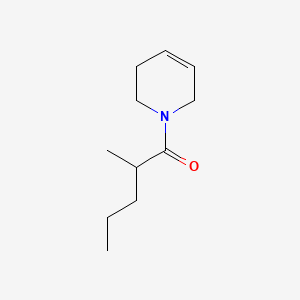
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)

